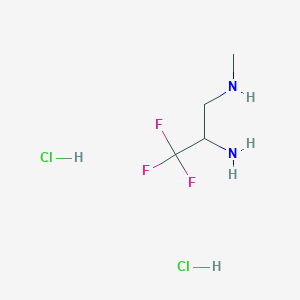

3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

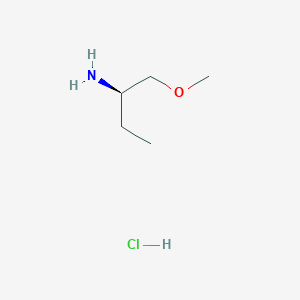

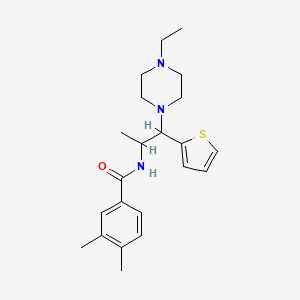

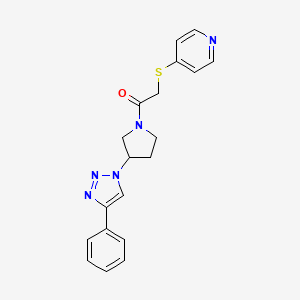

The compound “3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride” is a fluorinated organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical and metabolic stability of compounds . The compound also contains a diamine functional group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the properties typical of trifluoromethylated amines. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity . The presence of the diamine group could also impart basicity to the compound .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The trifluoromethyl group might undergo reactions typical of organofluorine compounds, while the diamine group could act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Mécanisme D'action

3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins. This process can lead to changes in gene expression and has been implicated in various diseases, including cancer. TFPMD binds to the active site of this compound, blocking its activity and leading to the accumulation of methylated histones. This, in turn, leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth.

Biochemical and Physiological Effects:

TFPMD has been shown to have potent inhibitory activity against this compound, with an IC50 value of 18 nM. It has also been found to be highly selective, with minimal off-target effects. In animal studies, TFPMD has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TFPMD is its high potency and selectivity, which make it an ideal tool for studying the role of 3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride in various diseases. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments. Additionally, TFPMD may have off-target effects at high concentrations, which should be taken into consideration when designing experiments.

Orientations Futures

There are several potential future directions for the study of TFPMD. One area of interest is the development of more potent and selective 3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride inhibitors based on the structure of TFPMD. Another area of interest is the investigation of the role of this compound in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the use of TFPMD in combination with other drugs or therapies may have synergistic effects and could lead to improved treatment outcomes.

Méthodes De Synthèse

TFPMD can be synthesized through a multi-step process involving the reaction of 3,3,3-trifluoropropionyl chloride with N-methylpropane-1,2-diamine. The resulting product is then treated with hydrochloric acid to obtain TFPMD dihydrochloride. The purity of the final product can be improved through recrystallization.

Applications De Recherche Scientifique

TFPMD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the activity of 3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride, leading to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. TFPMD has also been found to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in models of rheumatoid arthritis.

Safety and Hazards

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3N2.2ClH/c1-9-2-3(8)4(5,6)7;;/h3,9H,2,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJSDRRFWMAJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2922352.png)

![N-(1-cyanocyclopentyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2922354.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2922357.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2922360.png)